molecular formula C16H10ClNO5 B5509967 2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid

2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid

Cat. No. B5509967
M. Wt: 331.70 g/mol
InChI Key: LUKWDCGWWWXBMY-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid is a compound with potential applications in various fields of chemistry and materials science. Its complex structure involves multiple functional groups, leading to a variety of chemical properties and reactions.

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step processes. For example, Tkachuk et al. (2020) described an effective method for synthesizing a related compound, 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, which involved thermal heterocyclization and base-promoted cycle opening of intermediate compounds (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).

Molecular Structure Analysis

The molecular structure of such compounds can be intricate. As an example, Sapari et al. (2019) conducted a study on a compound with a similar complexity, analyzing its crystal structure, Hirshfeld surface, and DFT study to understand the molecular interactions and stability (Sapari, Zakariah, Abdul Kadir Jilani, Wong, Ngatiman, & Hasbullah, 2019).

Chemical Reactions and Properties

Chemical reactions such as chloromethylation, bromination, sulfonation, nitration, and acylation can be significant for compounds with furan rings. Achkasova et al. (2005) studied electrophilic substitution reactions in similar compounds, providing insights into how different groups react under various conditions (Achkasova, Elchaninov, Milov, & Lukyanov, 2005).

Scientific Research Applications

EP1 Receptor Antagonists

A study by Naganawa et al. (2006) discusses the synthesis and evaluation of various benzoic acid derivatives, including compounds structurally related to 2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid. These compounds were explored for their affinity to EP receptors and antagonist activities, particularly targeting the EP1 receptor. This research is significant in understanding the therapeutic potential of these compounds in modulating prostaglandin-mediated biological processes (Naganawa et al., 2006).

Photodecomposition Studies

Crosby and Leitis (1969) conducted research on the photodecomposition of chlorobenzoic acids, including 2-chlorobenzoic acid, which is structurally similar to the compound . Their findings provide insights into the environmental fate and breakdown pathways of such compounds under ultraviolet irradiation (Crosby & Leitis, 1969).

Molecular Salts and Cocrystals

Oruganti et al. (2017) explored the solid-state versatility of molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid, a compound related to the one . Their study highlights the synthesis, structural characterization, and the role of halogen bonds in stabilizing these molecular structures. This research aids in understanding the crystal engineering aspects of similar benzoic acid derivatives (Oruganti et al., 2017).

properties

IUPAC Name

2-chloro-5-[5-[(Z)-(3-methyl-5-oxo-1,2-oxazol-4-ylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO5/c1-8-11(16(21)23-18-8)7-10-3-5-14(22-10)9-2-4-13(17)12(6-9)15(19)20/h2-7H,1H3,(H,19,20)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKWDCGWWWXBMY-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NOC(=O)/C1=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823600
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-5-{5-[(Z)-(3-methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.